Carbetamide

Description

Historical Context of Carbamate (B1207046) Herbicides in Agriculture

The advent of synthetic organic pesticides in the mid-20th century marked a significant turning point in agricultural practices. Carbamate pesticides, derived from carbamic acid, were first introduced for commercial use in the 1950s. inchem.orgtamu.edu This class of compounds demonstrated a broad spectrum of activity, leading to their development as insecticides, fungicides, and herbicides. inchem.orgwho.int The first major organic chemical herbicide, Sinox, was developed in 1896, but the period after World War II, particularly from 1945 onwards, saw a rapid expansion in the discovery and implementation of new herbicidal compounds. researchgate.netbritannica.com This era brought forth revolutionary herbicides like 2,4-D and isopropyl-N-phenylcarbamate (IPC), which offered selective control of broad-leaved and grass weeds, respectively. britannica.com The development of carbamate herbicides was part of this broader chemical revolution in agriculture, aimed at increasing crop yields by managing pest and weed populations. researchgate.netscielo.br

Academic Perspectives on the Evolution of Herbicidal Compounds

The evolution of herbicidal compounds has been driven by the dual needs of effective weed control and increased crop productivity. scielo.brmdpi.com Early efforts involved the use of inorganic compounds like metal salts and sulfuric acid. researchgate.netbritannica.com The mid-20th century witnessed a shift to synthetic organic herbicides, which offered greater selectivity and efficacy at lower application rates. britannica.com Scientific research has continuously focused on understanding the mode of action of these compounds to develop new, more effective herbicides. nih.govmoa-technology.com A significant challenge in this field has been the evolution of herbicide resistance in weed populations, necessitating the ongoing discovery of herbicides with novel mechanisms of action. mdpi.commoa-technology.comnih.gov The development of herbicides is now increasingly focused on creating environmentally friendly compounds with high selectivity and low toxicity to non-target organisms. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

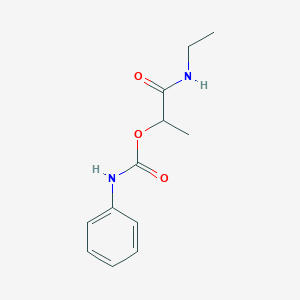

[1-(ethylamino)-1-oxopropan-2-yl] N-phenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-3-13-11(15)9(2)17-12(16)14-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRQXHFXNZFDCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(C)OC(=O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401021847 | |

| Record name | Legurame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16118-45-9, 16118-49-3 | |

| Record name | Lactamide, N-ethyl-, carbanilate (ester) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016118459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Legurame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular and Biochemical Mechanisms of Carbetamide Action

Target-Site Interactions: Mitosis Inhibition

The specific molecular target for carbetamide is tubulin, the protein subunit that polymerizes to form microtubules. wssa.net Microtubules are dynamic structures essential for several key cellular processes, most notably the formation of the mitotic spindle. This spindle apparatus is responsible for the accurate segregation of chromosomes into daughter cells during mitosis.

This compound, like other carbamate (B1207046) herbicides, binds to tubulin. wssa.net The formation of the herbicide-tubulin complex interferes with the normal dynamics of microtubule assembly. wssa.net This disruption prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle. wssa.netresearchgate.net Without a properly formed spindle, chromosomes cannot be aligned at the metaphase plate and subsequently segregated into new cells, thus inhibiting cell division and, consequently, plant growth. wssa.net

While the general consensus points to microtubule disruption, detailed research reveals a more specific and nuanced mechanism than simple inhibition of polymerization. Studies on the meristematic cells of Allium cepa (onion) have shown that this compound's primary effect is not on the polymerization-depolymerization cycle of tubulin itself. researchgate.net Instead, it acts by disrupting the cohesion between the minus ends of microtubule bundles that converge at the spindle poles. researchgate.net

Observations indicate that this compound treatment leads to the stabilization of the microtubule minus ends. researchgate.net This results in the detachment of individual or small groups of chromosomes from the main spindle structure, each maintaining its own microtubule-organizing centre (MTOC). researchgate.netresearchgate.net This action efficiently induces multipolar spindles, where chromosomes are oriented towards more than two poles. researchgate.net Research demonstrated that the density and length of kinetochore microtubules attached to these detached chromosomes remained unmodified, suggesting that polymerization is not the primary target. researchgate.net The spindle is rendered multipolar more effectively in metaphase than in anaphase. researchgate.net This immediate disruption of pole integrity, rather than a gradual shortening of microtubules, is a key feature of this compound's specific action.

| Finding | Observation in Allium cepa Meristem Cells Treated with this compound | Reference |

| Primary Effect | Immediate disruption of the cohesion of microtubule bundles at the spindle poles. | researchgate.net |

| Polymerization Cycle | No direct effect observed on the tubulin polymerization-depolymerization cycle. | researchgate.net |

| Microtubule Ends | Suggests stabilization of the microtubule minus ends. | researchgate.net |

| Spindle Structure | Efficient induction of multipolar metaphases and anaphases. | researchgate.netresearchgate.net |

| Kinetochore Microtubules | Density and length remained unmodified on detached chromosomes. | researchgate.net |

This table summarizes key research findings on the specific interaction of this compound with the mitotic spindle in plant cells.

Cellular and Subcellular Responses in Susceptible Plant Organisms

The disruption of the mitotic spindle at a molecular level precipitates a cascade of distinct cellular and subcellular abnormalities in susceptible plants. The most prominent and immediate response is the formation of multipolar mitoses. researchgate.net In Allium cepa root meristems treated with this compound, a high frequency of multipolar anaphases was observed, reaching up to 90% after a one-hour treatment. researchgate.net This leads to a chaotic and unequal segregation of chromosomes.

This aberrant mitosis results in the formation of aneuploid nuclei, where daughter cells receive an incorrect number of chromosomes. nih.gov Furthermore, the disruption of microtubule organization can also inhibit cytokinesis, the process of cell plate formation that physically divides the parent cell into two daughter cells. researchgate.netnih.gov This failure can lead to the formation of large, multinucleated cells with an unbalanced distribution of genetic material. nih.gov

This compound has also been shown to induce the formation of extra microtubule-organizing centres for other microtubular arrays, such as the preprophase band and the phragmoplast, which are critical for defining the plane of cell division and constructing the cell plate, respectively. researchgate.net

Macroscopically, these cellular disruptions manifest as a cessation of growth. Seedlings of susceptible grass species that manage to emerge from the soil exhibit severe growth stunting and pronounced root pruning. adama.comagropages.com Affected plants often appear dark green and fail to produce seed panicles, eventually dying within a few weeks of germination. adama.comweedsmart.org.au

| Cellular/Subcellular Response | Description | Reference |

| Mitotic Aberrations | High frequency of multipolar anaphases and metaphases. | researchgate.net |

| Nuclear Content | Formation of aneuploid and multinucleated cells due to improper chromosome segregation and failed cytokinesis. | nih.gov |

| Microtubule Organizing Centres (MTOCs) | Induction of additional MTOCs for the preprophase band and phragmoplast. | researchgate.net |

| Root Growth | Severe pruning and stunting of the root system. | adama.comagropages.com |

| Shoot Growth | Stunted overall plant growth; affected plants rarely produce panicles and eventually die. | adama.comweedsmart.org.au |

This table outlines the primary cellular and subcellular effects observed in susceptible plants following treatment with this compound.

Physiological and Pharmacokinetic Studies of Carbetamide in Plants

Absorption Pathways

Carbetamide can enter a plant through both its roots and its foliage. youtube.com However, the primary and most significant route of entry is through the root system from the soil. weedsmart.org.auadama.com

The predominant pathway for this compound absorption is through the roots from the soil water. weedsmart.org.auadama.com As a soil-applied herbicide, its effectiveness relies on its presence in the soil solution where it can be taken up by the roots of germinating weeds. adama.com this compound is characterized as being moderately mobile in the soil due to its high water solubility and low adsorption to organic matter. adama.com This mobility allows it to move into the soil solution where it is readily available for root absorption. adama.com

The impact of root uptake is particularly evident in young seedlings. The majority of weed control is achieved through the failed emergence of seedlings. weedsmart.org.au For those weeds that do emerge, subsequent growth is often stunted, and they exhibit severe root pruning. weedsmart.org.au These affected plants rarely develop to the point of producing seeds and typically die within a few weeks of germination. weedsmart.org.au Research has demonstrated that this compound application can lead to a reduction in the root dry weight of susceptible legume seedlings. researchgate.net

Key Factors in this compound Root Uptake

| Factor | Description | Reference |

|---|---|---|

| Primary Pathway | Root absorption from soil water is the main route of entry into the plant. | weedsmart.org.auadama.com |

| Soil Mobility | High water solubility and low adsorption to organic matter make it mobile and available in the soil solution. | adama.com |

| Effect on Weeds | Inhibits seedling emergence; causes stunted growth and severe root pruning in emerged plants. | weedsmart.org.au |

| Activation | Requires sufficient soil moisture or rainfall for incorporation and activation. | adama.com |

While root uptake is primary, this compound can also be absorbed through the shoots and leaves of plants. youtube.com The process of foliar absorption for herbicides is generally driven by the concentration gradient between the chemical on the leaf surface and the interior of the leaf. For a compound to be absorbed, it must pass through the waxy, lipophilic cuticle as well as the more hydrophilic components of the leaf structure. The efficiency of this process is influenced by environmental conditions and the plant's specific leaf characteristics.

Dynamics of Root Uptake

Translocation and Distribution Mechanisms within Plant Tissues

Once absorbed, this compound is translocated systemically within the plant. youtube.com This movement allows the herbicide to reach its sites of action in the growing regions of the roots and shoots to exert its inhibitory effects. youtube.com

The movement of water and dissolved substances through the non-living parts of the plant, such as the cell walls and intercellular spaces, is known as apoplastic transport. wikipedia.orgtestbook.com This pathway is a primary route for the upward movement of water and solutes from the roots to the rest of the plant via the xylem. wikipedia.org Apoplastic flow is generally non-selective and faster than movement through the living symplastic pathway. wikipedia.orgfrontiersin.org

Systemic herbicides, once they enter the root, often utilize the apoplastic pathway to be distributed throughout the plant. Water and solutes moving via the apoplast are pulled upwards by the force of transpiration. rseco.org This transport continues until it is impeded by the Casparian strip in the root's endodermis, a waxy, waterproof band that forces water and solutes to cross a cell membrane and enter the symplast to reach the central vascular tissue. testbook.comfrontiersin.orgsavemyexams.com This mechanism allows for the widespread distribution of the herbicide within the plant.

Metabolic Transformation Pathways in Plant Systems

Like other xenobiotics, herbicides undergo metabolic transformation within plant tissues. scielo.br This process, often a form of detoxification for the plant, typically involves a series of biochemical reactions. scielo.br For carbamate (B1207046) herbicides, these transformations are crucial in determining their persistence and selectivity. scielo.br In tolerant plants, a significant portion of the absorbed herbicide can be quickly metabolized and inactivated. scielo.br

A key metabolic pathway for carbamate compounds in biological systems is hydrolysis. scielo.br This process involves the chemical breakdown of the compound by reaction with water, often facilitated by enzymes. scielo.br In plants, hydrolysis is a common Phase I metabolic reaction that can make the herbicide molecule more water-soluble and less phytotoxic by exposing or introducing functional groups. scielo.br

While specific studies on the in-planta hydrolysis of this compound are limited, research on its degradation by soil microorganisms provides insight into its potential breakdown products. Studies have shown that the acid hydrolysis of this compound yields ethylamine (B1201723) and aniline (B41778). researchgate.net The degradation of carbamates in living organisms, including plants and microbes, can lead to various breakdown products or metabolites. eurl-pesticides.eu This enzymatic degradation is a critical factor in the herbicide's environmental fate and its activity spectrum. weedsmart.org.auadama.com

Arylhydroxylation and Conjugation Reactions

The metabolism of herbicides and other foreign compounds (xenobiotics) in plants typically follows a multi-phase detoxification pathway. ucanr.edu Phase I reactions involve the introduction or exposure of functional groups, such as hydroxyl (-OH) groups, which generally increases the reactivity of the molecule and prepares it for subsequent reactions. ucanr.edunih.gov

Arylhydroxylation is a common Phase I oxidation reaction catalyzed by cytochrome P450 monooxygenases (P450s). nih.govfrontiersin.org This process introduces a hydroxyl group onto an aromatic ring of the herbicide molecule. In the case of this compound, this would involve the hydroxylation of its phenyl ring. This initial step reduces the phytotoxicity of the herbicide and provides a site for Phase II reactions. ucanr.edu Another critical Phase I reaction for carbanilate herbicides is hydrolysis, which can cleave the amide or ester linkages. Research has identified aniline as a metabolite of this compound in soil and lettuce, suggesting that hydrolysis of the amide bond is a key metabolic step. researchgate.net

Following Phase I reactions, the herbicide or its metabolites undergo Phase II conjugation reactions. ucanr.edu This involves linking the modified herbicide to endogenous, water-soluble molecules, which significantly decreases its toxicity and mobility. tubitak.gov.tr Key conjugation reactions in plants include:

Glutathione (B108866) Conjugation: Catalyzed by Glutathione S-transferases (GSTs), this reaction attaches the tripeptide glutathione to the herbicide metabolite. nih.govtubitak.gov.tr This is a major detoxification pathway for many herbicides.

Glucose Conjugation: Catalyzed by UDP-dependent glycosyltransferases (UGTs), this process attaches a glucose molecule to the herbicide, typically at a hydroxyl group created during Phase I. nih.gov

These conjugation reactions render the herbicide molecule more water-soluble and less biologically active, facilitating its removal from sensitive cellular sites. tubitak.gov.tr

Differential this compound Metabolism Across Plant Species

The basis for the selective action of many herbicides, including this compound, lies in the differential ability of various plant species to metabolize the compound. ucanr.edunih.gov A plant's tolerance or susceptibility to a herbicide is often determined by the speed and efficiency of its detoxification mechanisms. Tolerant crop plants can rapidly metabolize the herbicide into non-toxic forms before it can cause significant damage. In contrast, susceptible weed species metabolize the compound much more slowly, or not at all, allowing the active ingredient to accumulate at its target site and exert its phytotoxic effect. ucanr.eduresearchgate.net

Susceptible versus Tolerant Plant Species

This compound exhibits clear selectivity, effectively controlling specific weeds while remaining safe for use in certain crops. This selectivity is a direct result of differential metabolism.

Tolerant Species: this compound is well-tolerated by a range of leguminous crops. Research and agricultural use have demonstrated its safety in:

Lucerne, clovers, and medics weedsmart.org.au

Desmanthus dpi.qld.gov.au

Winter pulses such as broad beans, chickpeas, faba beans, field peas, and lupins weedsmart.org.au

The tolerance in these species is attributed to their robust ability to rapidly detoxify this compound. It is hypothesized that these plants possess high constitutive levels or can quickly induce the activity of key detoxification enzymes (P450s, GSTs, UGTs). This efficient enzymatic action metabolizes this compound through the detoxification pathway—hydrolysis, hydroxylation, conjugation, and sequestration—before the compound can reach phytotoxic concentrations at its site of action, which is the inhibition of mitosis. herts.ac.uk

Susceptible Species: this compound is highly effective against several problematic grass weeds and some broadleaved weeds. Susceptible species include:

Annual grasses such as annual ryegrass, brome grass, barley grass, and blackgrass. weedsmart.org.au

Certain broadleaved weeds like potato weed (Galinsoga parviflora) and sowthistle (Sonchus oleraceus), though control can be variable. ausveg.com.au

In these susceptible plants, the metabolic breakdown of this compound is slow or inefficient. The lack of rapid detoxification allows the active this compound molecule to be absorbed by the roots and translocated within the plant. herts.ac.uk It accumulates at its target sites, where it inhibits mitosis, leading to a cessation of cell division, stunted growth, and eventual plant death. weedsmart.org.auherts.ac.uk

Table 2: Comparison of this compound Metabolism in Tolerant vs. Susceptible Plants

| Characteristic | Tolerant Species (e.g., Legumes) | Susceptible Species (e.g., Grass Weeds) |

|---|---|---|

| Examples | Chickpeas, Lentils, Lucerne, Desmanthus weedsmart.org.audpi.qld.gov.au | Annual Ryegrass, Brome Grass, Blackgrass weedsmart.org.au |

| Metabolic Rate | Fast | Slow to negligible |

| Detoxification Enzyme Activity | High (P450s, GSTs, UGTs) | Low |

| Herbicide Fate | Rapidly converted to non-toxic conjugates and sequestered | Accumulates in active form at the target site |

| Physiological Outcome | Normal growth, no significant phytotoxicity | Inhibition of mitosis, stunted growth, plant death herts.ac.uk |

This table is based on information from multiple sources. weedsmart.org.audpi.qld.gov.auherts.ac.uk

Environmental Fate and Ecological Dynamics of Carbetamide

Soil Interactions and Retention Characteristics

The fate of Carbetamide in the terrestrial environment is significantly influenced by its interactions with soil particles and organic matter. These interactions determine its mobility, bioavailability, and ultimately, its persistence.

Adsorption Isotherms and Models (e.g., Freundlich)

The adsorption of this compound to soil particles is a key process governing its concentration in the soil solution. citrusindustry.net Adsorption isotherms, which describe the equilibrium relationship between the concentration of a compound in the liquid phase and on the solid phase, are used to model this behavior. frontiersin.org For this compound, studies have shown that the Freundlich adsorption isotherm provides a good fit for experimental data, indicating that adsorption occurs on a heterogeneous surface. nih.govresearchgate.net

The Freundlich model is an empirical equation expressed as: x/m = KfCe1/n

Where:

x/m is the mass of herbicide adsorbed per unit mass of adsorbent (soil).

Ce is the equilibrium concentration of the herbicide in solution.

Kf is the Freundlich constant, indicative of adsorption capacity.

1/n is an empirical constant related to the intensity of adsorption. oaepublish.com

Research indicates that while the Freundlich model is applicable, the resulting isotherms for this compound are often close to linear. nih.govresearchgate.net In one study on an agricultural soil, the partition coefficient (Kd), which represents the ratio of the amount of substance adsorbed to its concentration in the solution at equilibrium, was found to have a mean value of approximately 0.46 L kg⁻¹. nih.gov This suggests that this compound is moderately retained in the soil. nih.gov

Table 1: Freundlich Adsorption Isotherm Parameters for this compound in Agricultural Soil This interactive table provides data on the Freundlich model parameters for this compound adsorption.

| Parameter | Value | Interpretation | Reference |

|---|---|---|---|

| Freundlich Model Fit | Good (r² > 0.99) | The model accurately describes the adsorption behavior of this compound in the tested soil. | researchgate.net |

| Isotherm Shape | Near-linear | Suggests that the adsorption capacity is not strongly limited over the concentration range studied. | nih.gov |

| Mean Partition Coefficient (Kd) | 0.46 L kg⁻¹ | Indicates moderate retention of this compound in the soil under natural conditions. | nih.gov |

Sorption and Desorption Kinetics

The speed at which this compound binds to and is released from soil particles is described by its sorption and desorption kinetics. Studies combining batch equilibrium experiments with column and field-scale results have demonstrated that the retention kinetics for this compound are quite rapid. nih.gov This fast kinetic behavior allows for the assumption of local equilibrium when modeling the transport of this compound through the soil profile. nih.gov The process is often biphasic, with an initial fast sorption step followed by a much slower phase.

Influence of Soil Organic Matter and Amendments on Retention

Soil organic matter (SOM) is a primary factor influencing the retention of many herbicides. scielo.brscionresearch.com For this compound, which has low adsorption to organic matter, its mobility is considered moderate. adama.com The addition of organic amendments to soil can alter herbicide retention, though the effect varies. aensiweb.com

In experiments investigating the impact of stabilized sewage sludge on this compound mobility, a slight decrease in retention was observed. nih.gov The partition coefficient (Kd) decreased from 0.46 L kg⁻¹ in the natural soil to 0.40 L kg⁻¹ in the soil amended with sewage sludge. nih.gov A further reduction in retention, with the Kd value dropping to 0.32 L kg⁻¹, was noted when a surfactant, Linear Alkyl Benzene Sulfonate (LAS), was present at its critical micelle concentration. nih.gov This suggests that certain organic amendments and co-contaminants can increase the mobility of this compound in the soil. nih.gov Conversely, studies on other herbicides have shown that dissolved organic matter can also decrease adsorption depending on the sequence of addition. pjoes.com

Table 2: Effect of Soil Amendments on this compound Partition Coefficient (Kd) This interactive table illustrates how different soil amendments affect the retention of this compound.

| Soil Condition | Mean Partition Coefficient (Kd) (L kg⁻¹) | Impact on Retention | Reference |

|---|---|---|---|

| Natural Soil | 0.46 | Moderate Retention | nih.gov |

| Soil + Sewage Sludge | 0.40 | Decreased Retention | nih.gov |

| Soil + Surfactant (LAS) | 0.32 | Further Decreased Retention | nih.gov |

Microbial Degradation Processes in Soil Environments

The primary mechanism for the dissipation of this compound from soil is microbial degradation. adama.com This process is highly dependent on the presence and activity of specific soil microorganisms.

Enhanced Biodegradation Phenomena and Mechanisms

A significant characteristic of this compound is its susceptibility to enhanced or accelerated biodegradation. This phenomenon occurs when repeated applications of the herbicide lead to a build-up of specific microbial populations capable of using it as a source of carbon or energy. caws.org.nzweedsmart.org.au Consequently, the herbicide is degraded much more rapidly in soils with a history of this compound use, which can lead to reduced efficacy. caws.org.nzcaws.org.nz

Research from Australia has shown a dramatic reduction in the soil half-life of this compound after just a single prior application. caws.org.nz In one study, the half-life decreased from 54 days in a previously untreated soil to only 9 days in a soil that had been treated with this compound twelve months earlier. caws.org.nz In fields where this compound had been applied for five to seven consecutive years, the half-life was reduced to as little as four days, compared to approximately 30 days in untreated soil. uwa.edu.au This enhanced degradation was inhibited by the application of antibacterial agents, but not antifungal agents, pointing to soil bacteria as the primary drivers of this process. caws.org.nz

Interestingly, this enhanced degradation can exhibit specificity. Soil with a history of this compound use also showed an accelerated degradation rate for Propham (B1679637), a structurally related herbicide, in a phenomenon known as cross-enhancement. caws.org.nzuwa.edu.au However, this effect was not observed for other herbicides like Chlorpropham (B1668850), EPTC, Propyzamide (B133065), Diuron, or Simazine (B1681756). caws.org.nz

Table 3: Half-life of this compound in Soils With and Without Prior Application History This interactive table compares the persistence of this compound in different soil conditions.

| Soil History | This compound Half-life (DT₅₀) | Degradation Rate | Reference |

|---|---|---|---|

| No Prior Application | 23 - 54 days | Slow | caws.org.nzuwa.edu.au |

| Single Prior Application (12 months prior) | 9 days | Enhanced | caws.org.nz |

| Annual Applications (1989-1992), Measured in 1994 | 5.4 days | Highly Enhanced | uwa.edu.au |

| Annual Applications (1989-1992), Measured in 1996 | 10.2 days | Enhanced (declining) | uwa.edu.au |

Microbial Population Dynamics and this compound Mineralization

The rate of this compound degradation is directly linked to the population size of microorganisms capable of its mineralization. uwa.edu.au Studies using most probable number (MPN) assays have quantified this relationship. uwa.edu.au

In soil exhibiting rapid this compound degradation, the population of degrading microorganisms was found to be approximately 29,000 per gram of soil. uwa.edu.auuwa.edu.au In stark contrast, untreated control soil, where degradation was much slower, contained only about 7 of these organisms per gram. uwa.edu.auuwa.edu.au This demonstrates a clear enrichment of a specific microbial functional group in response to the repeated introduction of this compound. uwa.edu.au A pure strain of bacteria capable of degrading this compound and using its byproducts for growth has been isolated from such soils. caws.org.nz

The enhanced degradation effect can diminish over time if this compound applications cease. uwa.edu.auuwa.edu.au In a soil where applications were stopped for four years, the population of this compound-degrading microorganisms decreased to 14 per gram of soil, and the degradation rate slowed, though it was still faster than in soil that had never been treated. uwa.edu.auuwa.edu.au This suggests that managing the frequency of application is crucial to mitigate the effects of enhanced biodegradation. uwa.edu.au

Table 4: Population of this compound-Degrading Microorganisms in Soil This interactive table shows the correlation between this compound application history and the abundance of degrading microbes.

| This compound Application History | Degrading Microorganisms (per gram of soil) | Degradation Potential | Reference |

|---|---|---|---|

| Untreated Control | 7 | Low | uwa.edu.auuwa.edu.au |

| Four Years of Application, Four Years Fallow | 14 | Low (recovering) | uwa.edu.au |

| History of Repeated Application | 29,000 | High | uwa.edu.auuwa.edu.au |

Persistence and Half-Life Studies (DT50)

The persistence of a herbicide in the soil, often quantified by its half-life (DT50), is a critical factor in determining its potential for long-term environmental impact and efficacy. For this compound, studies have shown that its persistence can be significantly influenced by the history of its application in a particular soil, primarily due to changes in microbial activity.

In soils with no prior exposure to this compound, the herbicide exhibits moderate persistence. researchgate.netnih.gov Research has recorded a DT50 value ranging from 23 to 44 days in previously untreated Australian soils. researchgate.netnih.gov In a separate modeling study, a DT50 of 8 days was assumed for this compound. However, the repeated application of this compound can lead to a phenomenon known as enhanced microbial degradation, which drastically reduces its half-life. researchgate.net In a soil with a history of annual this compound applications, the DT50 was observed to be as low as 5.4 days. researchgate.netnih.gov This demonstrates a clear link between the application history and the rate at which the soil microbiome adapts to degrade the compound. researchgate.net Even after the cessation of annual applications, the soil's capacity for rapid degradation can persist for some time. researchgate.net For instance, in a field where applications were stopped, the DT50 increased from 5.4 days to 10.2 days over a two-year period, but this was still significantly shorter than the half-life in soils never exposed to the herbicide. researchgate.netnih.gov

Table 1: Soil Half-Life (DT50) of this compound Under Different Conditions

| Condition | DT50 (Days) | Soil History | Source(s) |

|---|---|---|---|

| Untreated Soil | 23 - 44 | No prior this compound application | researchgate.net, nih.gov |

| History of Annual Use | 5.4 | Annual application until 12 months before sampling | researchgate.net, nih.gov |

| Post-Cessation (2 years) | 10.2 | Last application 4 years before sampling | researchgate.net, nih.gov |

Strategies for Mitigating Enhanced Microbial Degradation

Enhanced microbial degradation can lead to reduced efficacy of soil-applied herbicides like this compound, as the compound is broken down too quickly to provide effective weed control. researchgate.net This has prompted research into management strategies to prevent or circumvent this issue, which can be broadly categorized as operational or technological. researchgate.net

Operational strategies, which are based on biological principles, have shown the most promise. researchgate.net One of the most reliable methods is to reduce the frequency of this compound application. researchgate.net Studies have demonstrated that the soil's capacity for rapid this compound degradation declines over time once applications are discontinued. researchgate.net This suggests that extending the interval between applications can help preserve the herbicide's effectiveness. researchgate.net

Another key operational strategy is herbicide rotation. researchgate.net This involves alternating this compound with herbicides that have different chemical structures. researchgate.net Research has shown that soil with a history of rapid this compound degradation does not typically exhibit accelerated degradation of structurally dissimilar herbicides such as Chlorpropham, EPTC, Propyzamide, Diuron, and Simazine. researchgate.net However, cross-degradation can occur with structurally similar compounds. researchgate.netfrontiersin.org For example, Propham, which is structurally similar to this compound, was found to degrade more rapidly in soil with a history of this compound use. researchgate.net Therefore, effective rotation programs should involve herbicides that are not susceptible to the same microbial degradation pathways. researchgate.net Alternating herbicides can be a viable long-term management strategy to avoid accelerated biotransformation. frontiersin.org

Technological strategies, which involve modifying the pesticide formulation or chemical structure, are another approach to managing enhanced degradation. researchgate.net These methods aim to protect the active ingredient from the specific microbial enzymes responsible for its breakdown. researchgate.net

Mobility in Soil-Water Systems

Leaching Potential and Transport Models

The mobility of this compound in soil-water systems determines its potential to move from the application site into groundwater or surface water bodies. Research indicates that this compound is moderately retained in soil. researchgate.netoup.com Laboratory and field experiments have been used to understand its transport, with results often interpreted using transport models. researchgate.netoup.com

The Freundlich model has been shown to provide a good fit for the sorption isotherms of this compound, although the isotherms are nearly linear. researchgate.netoup.com A two-region transport model has also successfully reproduced the mobility of this compound in soil at both laboratory and field scales. researchgate.netoup.com This suggests that its movement can be reliably predicted. researchgate.netoup.com Studies in heavy clay soils have shown that this compound can be transported rapidly to field drains, particularly during the first storm event after application. epa.gov In one study, measured losses in drainflow accounted for 8.1% of the applied this compound in the month following application, indicating that drainflow is a dominant pathway for its transfer to catchment outlets. epa.gov This leaching potential highlights the risk of this compound contaminating surface waters, which can be a concern for water utilities. epa.gov The MACRO model, which simulates water flow and solute transport in soil, has also been applied to represent processes contributing to herbicide transport, suggesting that preferential flow through macropores is a key mechanism for solute leaching to drains. tandfonline.com

Impact of Environmental Factors (e.g., surfactants) on Mobility

The mobility of pesticides like this compound can be significantly altered by other substances present in the soil-water system, such as surfactants. researchgate.netresearchgate.net Surfactants, which can be introduced into soils through various means, can increase the availability and mobility of contaminants by reducing the interfacial tension between the contaminant and soil particles. researchgate.net

In the case of this compound, its retention in soil is influenced by both soil organic matter and the presence of surfactants. researchgate.netoup.com Studies have quantified this effect using the partition coefficient (Kd), which measures the ratio of the chemical's concentration in the solid phase to its concentration in the liquid phase. A study found the mean partition coefficient for this compound in an agricultural soil to be approximately 0.46 L/kg. researchgate.netoup.com When the percolating water contained the anionic surfactant Linear Alkyl Benzene Sulfonate (LAS) at its critical micelle concentration, the partition coefficient for this compound decreased to 0.32 L/kg. researchgate.netoup.com This reduction in the partition coefficient indicates decreased sorption to soil particles and consequently, increased mobility and leaching potential. researchgate.netoup.com This demonstrates that the presence of surfactants in soil can enhance the transport of this compound, potentially increasing its risk of reaching groundwater or surface water. researchgate.netresearchgate.net

Table 2: Impact of Surfactants on this compound Soil Partition Coefficient (Kd)

| Condition | Partition Coefficient (Kd) (L/kg) | Implication for Mobility | Source(s) |

|---|---|---|---|

| Original Soil | 0.46 | Moderate Retention | researchgate.net, oup.com |

Degradation Pathways in Aquatic Ecosystems

In aquatic environments, this compound is subject to degradation through several pathways, including hydrolysis and oxidation. inchem.orgtandfonline.com The herbicide is generally not stable in environmental water matrices. nih.gov One study observed that more than 95% of this compound degraded within six hours in drinking and surface water samples, with new chromatographic peaks indicating the formation of degradation products. nih.gov

A primary degradation pathway for carbamate (B1207046) herbicides in water is hydrolysis. inchem.org For this compound, this process involves the cleavage of the ester linkage, yielding aniline (B41778) and ethylamine (B1201723). researchgate.netinchem.org Analytical methods for detecting this compound in water often rely on its forced hydrolysis to aniline, which is then quantified. researchgate.netresearchgate.net One study of chemical degradation under alkaline conditions (pH 9) at 35°C found that 95% of the this compound degraded, with the main products being aniline (63%) and this compound acid (23%). epa.gov

In addition to hydrolysis, oxidation plays a role in the aquatic degradation of this compound. tandfonline.comtandfonline.com The elimination of this compound has been studied in the presence of oxygen species, and advanced oxidation processes are considered a key technology for degrading such pollutants in water. tandfonline.comtandfonline.com Photochemical degradation, or breakdown due to light, has also been investigated as a pathway for this compound in various solvents. researchgate.net The combination of these hydrolytic, oxidative, and photochemical processes contributes to the relatively rapid breakdown of this compound in aquatic ecosystems. nih.govresearchgate.netinchem.orgtandfonline.com

Herbicide Selectivity and Efficacy of Carbetamide in Agricultural Contexts

Differential Phytotoxicity and Weed Control Spectrum

Carbetamide demonstrates selective toxicity, primarily targeting grass weeds while being less effective against broadleaf species. medchemexpress.comweedsmart.org.au This selectivity is a key factor in its application in agriculture.

This compound is recognized for its effectiveness in controlling several economically important annual grass weeds. weedsmart.org.au It provides reliable pre-emergent control for at least 10 to 12 weeks, inhibiting the emergence of weed seedlings. weedsmart.org.au Any weeds that do emerge typically exhibit stunted growth and severe root pruning, rarely reaching the seed-producing stage. weedsmart.org.au

Research has demonstrated its efficacy against annual ryegrass (Lolium rigidum), barley grass (Hordeum murinum), and various brome grasses (Bromus spp.). weedsmart.org.aucaws.org.nz Specifically, it has shown control over Bromus unioloides, Bromus sterilis, Bromus arvensis, and Bromus mollis. caws.org.nz Its effectiveness extends to populations of these grasses that have developed resistance to other herbicide groups, such as Group 15 herbicides. weedsmart.org.au However, some grass species, including Bromus arenarius, Avena spp., and Cynodon dactylon, have shown resistance to this compound. caws.org.nz

A study comparing this compound application timings showed that when applied Incorporated by Sowing (IBS) and Post-Sowing Pre-Emergence (PSPE), it achieved over 90% control of annual ryegrass 35 days after sowing, which increased to over 95% control after 85 days. google.com Early Post-Emergence (EPE) application also resulted in a significant reduction in ryegrass, though it was slightly less effective than the pre-emergence applications. google.com

Table 1: Efficacy of this compound Against Key Annual Grass Weeds

| Weed Species | Common Name | Efficacy of this compound |

| Lolium rigidum | Annual Ryegrass | High weedsmart.org.augoogle.com |

| Hordeum murinum | Barley Grass | High weedsmart.org.aumdpi.com |

| Bromus spp. | Brome Grass | High weedsmart.org.au |

This table is for illustrative purposes and summarizes the general efficacy based on available research. Actual performance may vary depending on environmental conditions and application methods.

While primarily a graminicide, this compound can suppress some broadleaf weed species. medchemexpress.com It has been noted to control weeds such as common chickweed, speedwell, red deadnettle, and mayweed. herts.ac.uk However, its control of broadleaf weeds is often described as erratic or poor, with particular inconsistency noted for species in the Polygonaceae family. caws.org.nz

Efficacy Against Annual Grass Weeds (e.g., Lolium rigidum, Hordeum murinum, Bromus spp.)

Crop Tolerance and Selective Application

The selective nature of this compound allows for its use in a variety of crops, particularly dicotyledonous ones. medchemexpress.com

This compound is well-tolerated by a range of broadleaf crops. It is registered for use in oilseed rape, various vegetables including beans and brassicas, lucerne, and grapes. herts.ac.uk Its selectivity makes it a valuable tool for weed management in legume crops and pastures. mdpi.com Research has also suggested its potential selective use in new plantings of small-seeded legumes and lettuce. bcpc.orggoogle.com The tolerance of these crops is a key advantage, allowing for the control of grass weeds without significant harm to the desired plants.

This compound can be applied both before and after crop emergence, offering flexibility in weed management strategies. youtube.comherts.ac.uk Pre-emergence applications, where the herbicide is applied to the soil before the crop emerges, are common and effective. weedsmart.org.au The herbicide can be applied up to seven days before being incorporated by sowing (IBS), requiring rainfall for activation. weedsmart.org.au Post-emergence applications are also an option, though they may carry a higher risk of crop damage in some sensitive crops like legumes and canola. google.com The method of incorporating the herbicide at the time of sowing has been shown to improve crop safety compared to traditional post-emergent applications. google.com

Tolerance in Dicotyledonous Crops (e.g., legumes, lettuce, oilseed rape)

Synergistic and Antagonistic Interactions with Other Herbicides

The combination of herbicides in a tank mix can lead to different interactions: synergistic (where the combined effect is greater than the sum of individual effects), additive (the combined effect is equal to the sum), or antagonistic (the combined effect is less than the sum). lsu.educabidigitallibrary.org

This compound, being primarily active against grasses, is often tank-mixed with broadleaf herbicides to broaden the spectrum of weed control. weedsmart.org.au For instance, it can be mixed with simazine (B1681756) for broadleaf weed control. weedsmart.org.au It has also been used in combination with paraquat (B189505), a knockdown herbicide, to ensure a clean start for crops. weedsmart.org.au

However, not all combinations are compatible. For example, this compound is noted to be incompatible with K-salt glyphosate (B1671968) formulations. weedsmart.org.au The potential for antagonism, where one herbicide reduces the efficacy of another, is a significant consideration in developing effective herbicide mixtures. scielo.br Antagonism is reportedly two to three times more common than synergy, especially when combining herbicides from different chemical families. biorxiv.org Research into the specific synergistic and antagonistic interactions of this compound with a wide range of other herbicides is ongoing to optimize weed management strategies.

Compatibility in Tank Mixtures

This compound can be effectively tank-mixed with a range of other herbicides to broaden the spectrum of weed control. adama.com Since this compound primarily controls grass weeds, tank-mixing with a broadleaf herbicide like simazine can provide more comprehensive weed management. agropages.com It is also compatible with the knockdown herbicide paraquat, which can be beneficial in double-knock applications to ensure a clean start for the crop. agropages.com However, it is important to note that this compound is not compatible with potassium salt (K-salt) formulations of glyphosate. adama.comagropages.com

Research has explored the compatibility of this compound with other residual herbicides. While some growers have considered tank-mixing this compound and propyzamide (B133065), trial data has shown that a full dose of propyzamide alone or in sequence with a contact graminicide can provide equivalent or better control of black-grass than a tank mix of the two at half rates. fwi.co.uk In fact, some studies have shown that a tank mix of half rates of this compound and propyzamide resulted in poorer black-grass control than propyzamide used alone. fwi.co.uk However, in situations where a contact graminicide cannot be used with propyzamide, some agronomists have utilized a tank mix of this compound and propyzamide. fwi.co.uk

When considering tank mixtures, it is crucial to follow proper mixing procedures to avoid issues of physical incompatibility. fmc.comsprayers101.com This includes filling the spray tank to at least 70% capacity with water before adding products, allowing sufficient time for each product to disperse fully, and maintaining effective agitation. fmc.com The complexity of the chemical interactions increases with each additional product in the tank, making a jar test advisable to check for physical compatibility before large-scale mixing. fmc.comfmc.com

Table 1: Reported Tank Mix Compatibility of this compound

| Tank Mix Partner | Compatibility Status | Notes | Source |

| Simazine | Compatible | Useful for adding broadleaf weed control. | agropages.com |

| Paraquat | Compatible | Can be used in a double-knock tactic. | agropages.com |

| Glyphosate (K-salt formulations) | Not Compatible | adama.comagropages.com | |

| Propyzamide | Use with caution | Trials show variable results; sequential application is often preferred. | fwi.co.uk |

| Cycloxydim (B1459944) | Compatible in sequence | A tank mix of propyzamide and cycloxydim provided over 92% black-grass control. A sequence involving this compound could be an option if the initial application is insufficient. | fwi.co.uk |

| Tepraloxydim (B133549) | Compatible in sequence | A tank mix of propyzamide and tepraloxydim gave 97% control of black-grass. | fwi.co.uk |

| Overwatch® Herbicide | Compatible | Requires constant agitation. | fmc.com |

| Flumioxazin | Compatible | fmc.com |

Role in Rotational Herbicide Programs

This compound plays a significant role in rotational herbicide programs, primarily by providing an alternative mode of action (Group 23) for grass weed control, which helps to manage and mitigate the development of herbicide resistance. adama.comagropages.com The introduction of this compound into pulse crop rotations offers growers a valuable tool to rotate away from other commonly used herbicides. agropages.com

To maintain the long-term efficacy of this compound, it is recommended to restrict its application to no more than once every four years in the same paddock. agropages.com This is because more frequent use can lead to the build-up of specific soil microbes that degrade the herbicide, a phenomenon known as enhanced microbial degradation, which reduces its persistence and effectiveness. agropages.comuwa.edu.au While propyzamide is also subject to microbial degradation, the microorganisms involved are different, allowing these two herbicides to be safely rotated within the pulse phase of a crop rotation. agropages.com

A diverse crop and herbicide rotation is fundamental to a sustainable weed management strategy. weedsmart.org.au An example of a five-year rotation could include wheat (using pyroxasulfone), followed by canola (using propyzamide), then another wheat crop (using bixlozone), barley (using prosulfocarb (B1679731) + s-metolachlor), and finally a pulse crop where this compound could be utilized. weedsmart.org.au This strategy of mixing and rotating herbicide modes of action is crucial for minimizing the selection pressure for herbicide-resistant weeds. agropages.comweedsmart.org.au

This compound can also be used sequentially with other herbicides. For instance, in oilseed rape, if an initial application of a herbicide like propyzamide mixed with a contact graminicide does not provide adequate control of black-grass, this compound could be used in a sequential application. fwi.co.uk Similarly, the potential for sequential applications of a triazine or substituted urea (B33335) herbicide followed by this compound has been investigated to provide control of a broader weed spectrum. caws.org.nz Research has also indicated that if this compound is to be used in sequence with other herbicides like prosulfocarb, it should be applied first. windows.net

Table 2: Example of a 5-Year Rotational Herbicide Program Incorporating this compound

| Year | Crop | Herbicide (Mode of Action Group) | Source |

| 1 | Wheat | Pyroxasulfone (Group 15) | weedsmart.org.au |

| 2 | Canola | Propyzamide (Group 3) | weedsmart.org.au |

| 3 | Wheat | Bixlozone (Group 13) | weedsmart.org.au |

| 4 | Barley | Prosulfocarb + S-metolachlor (Group 15) | weedsmart.org.au |

| 5 | Pulse Crop | This compound (Group 23) | weedsmart.org.au |

Integration of this compound in Herbicide-Tolerant Crop Systems

The use of this compound has been shown to be effective in certain herbicide-tolerant crop systems, offering an additional tool for weed management. google.com Specifically, trials have demonstrated the safety and efficacy of this compound in Roundup Ready® (glyphosate-tolerant) canola and in combination with a triazine in canola varieties tolerant to both glyphosate and triazines. google.com This integration can help to extend the utility of the herbicide tolerance technology itself. google.com

In herbicide-tolerant canola, this compound can be applied pre-sowing and incorporated during the sowing process, which is particularly suitable for minimum tillage farming systems. google.com This allows for the control of herbicide-resistant weeds, such as annual ryegrass. google.com

Furthermore, this compound is a viable option for managing volunteer crops that may arise in rotations with herbicide-tolerant varieties. For instance, in rotations following CoAXium® barley (a Group 1 herbicide-tolerant variety), this compound can be used in subsequent pulse crops like lentils, lupins, chickpeas, and faba beans to control volunteer barley. coaxium.com.au While most Group 1 herbicides would be ineffective against volunteer CoAXium® barley, pre-emergent herbicides like this compound provide an acceptable level of control. coaxium.com.au Similarly, in rotations with imidazolinone-tolerant canola, this compound can be used in the following pulse crops. coaxium.com.au The development of new herbicide-tolerant break crop options, such as imidazolinone-tolerant lentils and faba beans, has increased the importance of having diverse herbicide options like this compound to manage resistant weeds. cabidigitallibrary.org

Mechanisms and Management of Carbetamide Resistance in Weeds

Evolutionary Dynamics of Herbicide Resistance

The persistent use of herbicides with the same mode of action imposes strong selection pressure on weed populations, leading to the evolution of resistant biotypes. This evolutionary process can occur through various mechanisms, broadly categorized as target-site resistance (TSR) and non-target-site resistance (NTSR).

Characterization of Target-Site Resistance (TSR) Mechanisms

Carbetamide is classified as a Group 23 (WSSA) or K2 (HRAC) herbicide. herts.ac.ukcroplife.org.au Its mechanism of action involves the inhibition of mitosis (cell division) by disrupting microtubule organization. herts.ac.ukwssa.net The specific molecular target for this group of herbicides is tubulin, a crucial protein for the formation of microtubules. wssa.net

Target-site resistance typically arises from genetic mutations in the gene that codes for the target protein. nih.gov These mutations alter the protein's structure, specifically at the herbicide's binding site, which reduces or eliminates the herbicide's ability to bind and exert its phytotoxic effect. growiwm.org For herbicides that target tubulin, such as the dinitroanilines (Group 3), several amino acid substitutions in the α-tubulin protein have been identified that confer resistance. nih.gov

However, for this compound specifically, there are currently no widespread, documented cases of target-site resistance in major weed species. herts.ac.ukfwi.co.uk This suggests that either mutations conferring resistance to this compound are rare, or they may impose a significant fitness cost on the weed, preventing the resistant biotypes from becoming dominant in field populations.

Exploration of Non-Target-Site Resistance (NTSR) Mechanisms (e.g., metabolic resistance)

Non-target-site resistance encompasses a range of mechanisms that prevent a lethal dose of the herbicide from reaching its target site. nih.gov These can include reduced herbicide uptake or translocation, sequestration of the herbicide within the plant cell, or, most commonly, enhanced metabolic degradation of the herbicide molecule into non-toxic forms. ksu.edubioone.orgiastate.edu

Metabolic resistance is often conferred by large enzyme families, such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs), which can break down a wide array of chemical structures. ksu.edu This form of resistance is particularly problematic as it can lead to cross-resistance across different herbicide groups. growiwm.org

In the case of this compound, a notable form of non-target-site activity involves enhanced microbial degradation in the soil. weedsmart.org.au Repeated applications of this compound can lead to a buildup of specific soil microorganisms that are capable of rapidly breaking down the herbicide molecule. uwa.edu.au This accelerated degradation reduces the amount of this compound available for root uptake by weeds, leading to diminished efficacy. uwa.edu.au Research has shown that in soils with a history of five to seven consecutive years of this compound use, the herbicide's half-life was drastically reduced from approximately 30 days to just four days. uwa.edu.au This enhanced degradation capacity can persist in the soil for at least one year after the last application. uwa.edu.au

While metabolic resistance within the weed plant itself is a major mechanism for many other herbicides, the primary documented form of non-target-site efficacy reduction for this compound is this soil-based microbial degradation.

Analysis of Cross-Resistance Patterns

Cross-resistance occurs when a single resistance mechanism confers resistance to two or more herbicides. weedsmart.org.au This is common when herbicides share the same mode of action but can also occur across different herbicide groups, particularly with NTSR.

The patterns of cross-resistance involving this compound appear to be complex and dependent on the species and the mechanism of resistance. For instance, this compound has been shown to be effective against populations of annual ryegrass (Lolium rigidum), barley grass, and brome grass that have developed resistance to other herbicide groups, including Group 15 herbicides. weedsmart.org.auagropages.com Furthermore, a study on a multiple-herbicide-resistant biotype of Lolium rigidum demonstrated that it remained susceptible to this compound. google.com This indicates a lack of cross-resistance in these specific instances.

Conversely, experimental evolution studies using the green alga Chlamydomonas reinhardtii have shown that populations exposed continuously to this compound, or through weekly cycling with atrazine (B1667683), developed cross-resistance to herbicides with different modes of action, such as tembotrione (B166760) (Group 27), S-metolachlor (Group 15), and iodosulfuron (Group 2). nih.govresearchgate.netresearchgate.net This suggests that a generalist resistance mechanism, likely a form of NTSR, can evolve under certain selection pressures.

The table below summarizes observed cross-resistance patterns involving this compound from available research.

| Weed/Organism | Resistance Profile | Cross-Resistance to this compound? | Reference |

|---|---|---|---|

| Annual Ryegrass (Lolium rigidum) | Resistant to Group 15 herbicides | No, remains effective | weedsmart.org.auagropages.com |

| Annual Ryegrass (Lolium rigidum) | Resistant to glyphosate (B1671968), triazines, etc. | No, remains susceptible | google.com |

| Green Alga (Chlamydomonas reinhardtii) | Resistant to this compound (continuous exposure) | Yes, to tembotrione | nih.govresearchgate.net |

| Green Alga (Chlamydomonas reinhardtii) | Resistant to atrazine & this compound (weekly cycling) | Yes, to S-metolachlor, iodosulfuron, tembotrione | nih.govresearchgate.net |

Monitoring and Characterization of Resistant Weed Biotypes

Effective management of herbicide resistance begins with early detection. Monitoring programs are crucial for identifying the emergence and spread of resistant weed biotypes. hracglobal.com A resistant biotype is a subset of plants within a species that has inherited the ability to survive a herbicide dose that would normally be lethal. biotecharticles.com

Several methods are used to monitor and characterize herbicide resistance:

Field Observations: The first indication of resistance is often a failure to control a weed species that was previously susceptible, especially when other weed species in the same field are controlled effectively. hracglobal.com

Whole-Plant Bioassays: Seeds or seedlings from a suspected resistant population are collected and grown in a controlled environment. They are then treated with various doses of the herbicide to determine the level of resistance compared to a known susceptible population. uwa.edu.au

Seed-Based Assays: Petri dish or agar-based assays can provide a rapid diagnosis. Seeds are germinated in the presence of a discriminating dose of the herbicide. The growth of roots and shoots of resistant seedlings will be significantly less inhibited than that of susceptible seedlings. hracglobal.com

Molecular Techniques: Once the genetic basis of resistance is known (e.g., a specific target-site mutation), DNA analysis techniques like the polymerase chain reaction (PCR) can be used to rapidly screen for the presence of resistance genes in a weed population. hracglobal.com

While large-scale monitoring programs exist for many high-risk herbicides, specific programs focused on this compound resistance are less common. This is likely because, as noted, resistance to this compound has not been widely reported in the field. herts.ac.ukfwi.co.uk However, routine field scouting and testing of weed populations that escape control are essential components of good stewardship to ensure the long-term efficacy of this herbicide.

Strategies for Herbicide Resistance Management

To delay the evolution of resistance and preserve the effectiveness of herbicides like this compound, it is imperative to implement integrated weed management (IWM) strategies that reduce the selection pressure on weed populations.

Principles of Herbicide Rotation and Sequencing

A cornerstone of chemical weed management for resistance prevention is the rotation and sequencing of herbicides with different modes of action (MOA). Relying on a single herbicide or MOA year after year dramatically increases the likelihood of selecting for resistant individuals.

The key principles include:

Rotate MOAs: Avoid using herbicides from the same MOA group in consecutive years on the same field. This compound (Group 23) provides a valuable rotational option to control weeds that may have developed resistance to more commonly used herbicide groups like ACCase inhibitors (Group 1) or ALS inhibitors (Group 2). weedsmart.org.auagropages.com

Use Mixtures and Sequences: Applying a tank mix of two or more herbicides with different MOAs or using them in a planned sequence within the same growing season can be a highly effective strategy. fwi.co.uk For example, in oilseed rape, this compound can be used in sequence with other residual herbicides like propyzamide (B133065) for robust control of black-grass. fwi.co.uk Studies have shown that sequences of clethodim (B606718) followed by a reduced rate of propyzamide or this compound can provide excellent black-grass control. cpm-magazine.co.uk

Limit Frequency of Use: To combat the issue of enhanced microbial degradation, the use of this compound should be restricted in the same paddock. A common recommendation is to apply it no more than once every four years to allow the specific microbial populations that degrade it to decline. weedsmart.org.au

The following table provides an example of a five-year crop and pre-emergent herbicide rotation designed to minimize resistance risk.

| Year | Crop | Example Pre-Emergent Herbicide | Herbicide Group (WSSA) |

|---|---|---|---|

| 1 | Wheat | Pyroxasulfone | 15 (K) |

| 2 | Canola | Propyzamide | 3 (D) |

| 3 | Wheat | Bixlozone | 13 (Q) |

| 4 | Barley | Prosulfocarb (B1679731) + S-metolachlor | 15 (J+K) |

| 5 | Pulse (e.g., Lentils) | This compound | 23 (E) |

Adapted from WeedSmart recommendations. weedsmart.org.au

By strategically integrating this compound into diverse chemical and cultural weed control programs, its utility as a tool for managing herbicide-resistant grass weeds can be sustained for the future.

Integrated Weed Management Approaches Incorporating this compound

Integrated Weed Management (IWM) provides a multifaceted strategy for controlling weeds, reducing the over-reliance on a single herbicide, and thereby mitigating the evolution of herbicide resistance. This compound, with its distinct mode of action, serves as a valuable component within IWM programs, particularly for managing challenging grass weeds.

A cornerstone of IWM is the strategic rotation and combination of herbicides with different modes of action. weedsmart.org.au this compound is classified as a Group 23 (WSSA) or Group E (HRAC) herbicide, which acts by inhibiting mitosis and microtubule organization. greenmountpress.com.aucroplife.org.auwssa.net This makes it an effective rotational partner for herbicides from other groups. For instance, in pulse crops, this compound is used to control annual ryegrass, barley grass, and brome grass, including populations that have developed resistance to Group 15 herbicides. weedsmart.org.au To manage a broader spectrum of weeds, this compound, which is active only on grasses, can be tank-mixed with broadleaf herbicides like simazine (B1681756). weedsmart.org.au

IWM strategies emphasize not just chemical rotation but also the inclusion of non-chemical control methods. In winter oilseed rape, product stewardship for herbicides including this compound is crucial to prevent water contamination. fas.scot An effective IWM program for this crop involves considering pre-emergence and early post-emergence herbicide applications, controlling volunteer crops early, and potentially using technologies like Clearfield®. fas.scot

The timing of application and soil conditions are also critical factors in an IWM approach. This compound is a soil-applied herbicide absorbed by the roots, and its efficacy relies on adequate rainfall for incorporation and activation. weedsmart.org.auyoutube.com It can provide residual control for 10 to 12 weeks, giving the crop a significant competitive advantage against early weed emergence. weedsmart.org.au

Below is a table summarizing IWM approaches that incorporate this compound:

| Tactic | Description | Target Weeds | Crop Examples | Research Findings |

| Herbicide Rotation | Alternating this compound (Group 23) with herbicides from different mode of action groups (e.g., Group 3, 5, 15). weedsmart.org.au | Annual ryegrass, barley grass, brome grass. weedsmart.org.au | Pulses, Winter Oilseed Rape, Lucerne, Clovers. weedsmart.org.aufas.scot | Rotating herbicide modes of action is a central tenet of sustainable herbicide use and helps manage resistant weed populations. weedsmart.org.au |

| Tank Mixing | Applying this compound in combination with other compatible herbicides to broaden the spectrum of controlled weeds in a single pass. weedsmart.org.au | Grass weeds (from this compound) and various broadleaf weeds. weedsmart.org.au | Pulses. weedsmart.org.au | Can be effectively mixed with broadleaf herbicides like simazine. It is also used with paraquat (B189505) in a double-knock application. weedsmart.org.au |

| Cultural Practices | Utilizing practices like crop rotation and managing volunteer cereals to reduce overall weed pressure. fas.scot | Volunteer cereals and other crop-specific weeds. | Winter Oilseed Rape. fas.scot | Controlling volunteer cereals early removes competition and optimizes crop establishment, complementing herbicide applications. fas.scot |

| Stewardship and Timing | Following best practices for application to maximize efficacy and minimize environmental impact. weedsmart.org.aufas.scot | Target grass weeds. weedsmart.org.au | Winter Oilseed Rape, Pulses. weedsmart.org.aufas.scot | Product stewardship is important to prevent water contamination. fas.scot Requires rainfall within 2-3 weeks for soil incorporation and activation. weedsmart.org.au |

Impact of Application Frequency on Resistance Evolution and Mitigation

The frequency of this compound application is a critical factor influencing the evolution of resistance, primarily through enhanced microbial degradation in the soil rather than target-site mutations. uwa.edu.au

Enhanced Biodegradation

Research has shown that repeated applications of this compound to the same soil can accelerate its breakdown by soil microorganisms. uwa.edu.au These microbes adapt to using the herbicide as a carbon source, leading to a phenomenon known as enhanced or accelerated biodegradation. When this occurs, the herbicide degrades more rapidly upon subsequent applications, reducing its persistence in the soil and diminishing its availability for weed uptake. uwa.edu.au This can lead to poor herbicidal efficacy, which has been observed in fields with a history of frequent this compound use. uwa.edu.au

To mitigate this, a key recommendation is to limit the frequency of this compound applications. Evidence suggests that restricting its use to no more than one application in three to four years in the same field can help preserve its effectiveness. weedsmart.org.augreenmountpress.com.au This fallow period for the specific herbicide allows the specialized microbial populations to decline, restoring the herbicide's expected persistence and efficacy in subsequent uses. uwa.edu.au Studies have demonstrated that rotating this compound with structurally dissimilar herbicides is an effective management strategy. For example, while propham (B1679637) degradation was also accelerated in this compound-history soils, the breakdown of chlorpropham (B1668850) and propyzamide was not, indicating that rotation with these compounds could be a viable strategy. uwa.edu.au

Herbicide Cycling and Resistance Evolution

The strategy of cycling or rotating different herbicides is often proposed to delay resistance. However, research using the model organism Chlamydomonas reinhardtii revealed that the outcomes of herbicide cycling can be complex and are not always favorable. researchgate.netnih.gov

In this study, populations were exposed to this compound, atrazine, and glyphosate continuously or in weekly, biweekly, and triweekly rotations. researchgate.netnih.gov The results showed a diversity of outcomes:

Increased Resistance: A weekly cycling of atrazine and this compound led to the selection of a generalist population with a higher level of resistance to both herbicides. researchgate.netnih.gov

No Impact: For some herbicide combinations, cycling had no significant effect on the rate of resistance evolution. researchgate.netnih.gov

Prevention of Resistance: Cycling between glyphosate and this compound appeared to prevent the evolution of resistance altogether within the study's timeframe. nih.gov

These findings suggest that the interval between applications of different herbicide modes of action is crucial. While longer rotations (e.g., annually) are generally effective, very frequent cycling (e.g., weekly) could, in some cases, select for generalist resistance mechanisms, potentially worsening the resistance problem. researchgate.netnih.gov The costs associated with resistance were also found to be generally highest when the cycling frequency was higher. researchgate.netnih.gov

The table below summarizes key research findings on the impact of application frequency:

| Study Focus | Key Findings | Mitigation Strategy | Source(s) |

| Soil Biodegradation | Repeated this compound applications lead to enhanced microbial degradation, reducing herbicide persistence and efficacy. | Limit this compound application to the same field (e.g., once every 3-4 years). Rotate with structurally dissimilar herbicides like propyzamide or diuron. | weedsmart.org.auuwa.edu.au |

| Herbicide Cycling (C. reinhardtii) | Weekly cycling of atrazine and this compound selected for a generalist population with higher resistance levels. | The effects of herbicide cycling are complex; very frequent rotations may not be beneficial and can increase resistance costs. | researchgate.netnih.gov |

| Herbicide Cycling (C. reinhardtii) | Cycling between glyphosate and this compound prevented the evolution of resistance in the experimental populations. | Pairing specific modes of action in a rotation can be highly effective at preventing resistance. | nih.gov |

| Field Observations | This compound failures due to enhanced biodegradation were noted when application frequency increased in response to other herbicides failing from resistance. | Less frequent application of this compound will likely result in more effective weed control. | uwa.edu.au |

Analytical Methodologies for Carbetamide and Its Metabolites

Chromatographic Techniques for Residue Analysis

Chromatography is a fundamental technique for separating and identifying the components of a mixture. For carbetamide residue analysis, several chromatographic methods have been developed and refined.

Gas chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. When coupled with a Nitrogen-Phosphorus Detector (NPD), it becomes a highly sensitive and selective method for detecting nitrogen- and phosphorus-containing compounds like this compound. ontosight.ai

A significant advantage of using GC-NPD is the ability to directly determine the parent this compound compound, which simplifies the procedure and avoids interference from aniline (B41778) and its derivatives that can be present in analytical samples. oup.com This method has been successfully applied to determine this compound residues in both rape (canola) and soil. oup.com The procedure typically involves extracting the samples with a solvent like acetone (B3395972), followed by a cleanup process to remove interfering substances before GC analysis. oup.comoup.com In one study, the retention time for this compound was approximately 4 minutes using a 5% OV-17 column. oup.com

The GC-NPD method offers low detection limits, making it suitable for analyzing trace amounts of nitrogen-containing compounds. ontosight.ai Research has demonstrated good recovery rates for this compound using this technique from various matrices.

Table 1: Recovery of this compound using GC-NPD in Different Matrices

| Matrix | Fortification Level (ppm) | Recovery Range (%) | Average Recovery (%) |

|---|---|---|---|

| Rapeseed | 0.1 - 10 | 91.4 - 103 | 97.2 ± 12 |

| Rape Leaves | 0.1 - 10 | 94.4 - 102 | 98.2 ± 4.4 |

| Rape Stems | 0.1 - 10 | 87.9 - 93.9 | 91.2 ± 6.5 |

| Soil | 0.1 - 10 | 86.7 - 102 | 94.5 ± 4.5 |

Data sourced from a study on gas chromatographic determination of this compound residues. oup.com

Some older GC methods required the hydrolysis of this compound to ethylamine (B1201723) and aniline, which were then converted to amides for detection. oup.com However, this approach could lead to interference from aniline derivatives already present in the samples. oup.com

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of this compound. scribd.com It is particularly useful for compounds that are not easily volatilized. researchgate.net HPLC methods for this compound often utilize reversed-phase chromatography with a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. tandfonline.comresearchgate.net Detection is commonly performed using a Diode-Array Detector (DAD) or UV absorbance. tandfonline.com

One validated HPLC method for determining this compound in water involves extraction with dichloromethane (B109758) and monitoring by reversed-phase HPLC, with a retention time of about 2.7 minutes. tandfonline.comresearchgate.nettandfonline.com This method demonstrated a detection limit of 0.02 μg/L and recovery levels around 100%. tandfonline.comresearchgate.net For quantifying the active ingredient in technical formulations, HPLC with diethyl phthalate (B1215562) as an internal standard is used. scribd.com

The choice of detector and specific HPLC conditions can be tailored to the matrix and the desired level of sensitivity. For instance, in soil analysis, reversed-phase HPLC with UV absorbance at 233 nm has been used to quantify this compound. uwa.edu.au